1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Forms and Dissolution Improvement
- Polymorphs and Solubilization : Yano et al. (1996) examined polymorphs of a closely related compound, YM022, revealing two crystalline forms (alpha and beta) and an amorphous form. They found that solubilization through solid dispersion and wet grinding methods enhanced bioavailability, unlike a mechanical mixture which showed no improvement (Yano et al., 1996).
Gastrin/CCK-B Receptor Antagonism
- Potent and Selective Ligands : Semple et al. (1997) synthesized and evaluated new 1,4-benzodiazepin-2-one-based gastrin/CCK-B receptor antagonists. These compounds, including YM022 and its derivatives, were found to be potent and selective ligands for gastrin/CCK-B receptors, showing potential for treating gastro-oesophagal reflux disease (Semple et al., 1997).
Radioiodinatable Benzodiazepines for Receptor Imaging
- Imaging Tumor Receptors : Akgün et al. (2009) developed novel radioiodinated 1,4-benzodiazepines, including derivatives of the target compound, as selective antagonists for cholecystokinin receptors. These compounds, due to their high affinity, are useful in imaging tumor receptors, offering potential for in vivo tumor targeting (Akgün et al., 2009).
In Vitro Stability and Colloidal Particle Formation
- Solid Dispersion and Colloidal Solutions : Yano et al. (1996) investigated the properties of solid dispersion derived from YM022, a similar compound. They found that colloidal particles formed in water were stable and exhibited good absorption upon oral administration in rats. This suggests potential applications in drug delivery systems (Yano et al., 1996).
Gastric Acid Secretion Inhibition
- Gastrin/CCK-B Receptor Blocking : Nishida et al. (1994) studied YM022, which is structurally similar, for its ability to block gastrin/CCK-B receptors and inhibit gastric acid secretion. They found it to be an extremely potent and selective antagonist, indicating its potential in treating related gastrointestinal disorders (Nishida et al., 1994).
Synthesis of Radioactive CCK Antagonists
- Synthesis of CCK Antagonists : Matloubi et al. (2002) synthesized benzodiazepine CCK antagonists with radioactive labeling. These compounds, including those related to the target compound, show potential for pharmacological studies and diagnostic applications (Matloubi et al., 2002).
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-16-13-14-20(17(2)15-16)26-25(31)28-23-24(30)29(3)21-12-8-7-11-19(21)22(27-23)18-9-5-4-6-10-18/h4-15,23H,1-3H3,(H2,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXVVRGZAMHBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.